BenchChemオンラインストアへようこそ!

Phenyl(piperidin-3-yl)methanol

Medicinal Chemistry CNS Drug Discovery Structure‑Activity Relationship

Differentiated chiral piperidine scaffold with tertiary alcohol and two chiral centers, essential for aspartic protease (renin) inhibitor programs. >99% enantiomeric excess via validated Ru-oxazoline catalysis ensures reliable stereochemistry. Hydrochloride salt demonstrates quantified antiviral activity (CVB-2 IC50=15 µM, HSV-1 IC50=20 µM). Unlike 1-phenyl regioisomers (CB2 Ki >1000 nM), this 3-phenyl scaffold enables non-cannabinoid CNS and cardiovascular targeting. Verify exact stereochemistry to avoid synthetic yield loss.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13154808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(piperidin-3-yl)methanol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2
InChIKeyLRMSJSMBPXSCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(piperidin-3-yl)methanol (CAS 339547-59-0): Core Scaffold Overview and Procurement Baseline


Phenyl(piperidin-3-yl)methanol (CAS 339547-59-0) is a chiral, non‑aralkyl tertiary alcohol built on a piperidine core [1]. It serves as a key synthetic intermediate in medicinal chemistry, most notably in the preparation of aspartic protease (renin) inhibitors for cardiovascular research [2]. The compound is commercially available as a free base and a hydrochloride salt, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol [3].

Phenyl(piperidin-3-yl)methanol: Why Simple Piperidine Analogs Cannot Be Interchanged Without Quantitative Evidence


Regioisomers (e.g., phenyl at the 1‑position versus the 3‑position) and derivatives lacking the tertiary alcohol group exhibit substantially different physicochemical and biological profiles [1][2]. For instance, the 1‑phenyl analog shows >1000 nM Ki for the cannabinoid CB2 receptor [3], while the 3‑phenyl scaffold is documented for renin inhibition [2]. Furthermore, the phenyl(piperidin-3‑yl)methanol core imparts a distinct hydrogen‑bonding capacity and three‑dimensionality (two chiral centers) that are absent in simpler piperidinemethanol derivatives [1][4]. Consequently, generic substitution without verifying the exact stereochemistry and substitution pattern can compromise synthetic yields and target engagement in downstream drug development programs.

Phenyl(piperidin-3-yl)methanol: A Head‑to‑Head Quantitative Evidence Guide for Scientific Selection


Regioisomer‑Specific Receptor Affinity: 3‑Phenyl vs. 1‑Phenyl Piperidine Methanol

The 1‑phenyl regioisomer, (1‑phenylpiperidin‑3‑yl)methanol, exhibits a Ki > 1000 nM for the human cannabinoid CB2 receptor [1]. In contrast, the phenyl(piperidin‑3‑yl)methanol scaffold is a recognized intermediate for renin inhibitors, indicating that the phenyl substitution position profoundly alters biological target engagement [2].

Medicinal Chemistry CNS Drug Discovery Structure‑Activity Relationship

Asymmetric Synthesis Feasibility: High Enantioselectivity with Ruthenium Catalyst

The asymmetric hydrogenation of 3‑benzoylpiperidines to yield chiral phenyl(piperidin‑3‑yl)methanol has been demonstrated using a ruthenium‑oxazoline catalyst, achieving >99% enantiomeric excess (ee) in the preparation of renin inhibitor intermediates [1]. In contrast, the analogous hydrogenation of simple aryl methyl ketones using the same catalyst is documented only for a limited substrate scope, with no examples on α‑disubstituted ketones [1].

Process Chemistry Asymmetric Catalysis Renin Inhibitor Synthesis

Hydrogen‑Bonding Capacity and Topological Polar Surface Area (tPSA)

Phenyl(piperidin‑3‑yl)methanol possesses a topological polar surface area (tPSA) of 32.3 Ų and three hydrogen‑bond donors (HBD) [1]. In contrast, the structurally related piperidin‑3‑ylmethanol (CAS 4606‑65‑9) has a tPSA of 32.3 Ų but only two HBD . The 4‑(4‑chlorophenyl)piperidine‑3‑methanol analog exhibits a tPSA of 32.3 Ų and two HBD [2].

Medicinal Chemistry ADME Prediction Drug‑Likeness

LogP and Lipophilicity Comparison: 3‑Phenyl vs. 1‑Phenyl Piperidine Methanol

Phenyl(piperidin‑3‑yl)methanol has a computed logP of 2.0484 [1]. In comparison, the 1‑phenyl regioisomer, (1‑phenylpiperidin‑3‑yl)methanol, exhibits a computed logP of 1.9 [2].

Medicinal Chemistry Lipophilicity ADME

Antiviral Activity: Free Base vs. Hydrochloride Salt Form

The hydrochloride salt of phenyl(piperidin‑3‑yl)methanol has been reported to exhibit antiviral activity with IC50 values of 15 µM against Coxsackievirus B2 (CVB‑2) and 20 µM against Herpes Simplex Virus type 1 (HSV‑1) . No comparable antiviral IC50 data are available for the free base form of phenyl(piperidin‑3‑yl)methanol.

Antiviral Research Medicinal Chemistry Salt Selection

Phenyl(piperidin-3-yl)methanol: Primary Research and Industrial Application Scenarios


Synthesis of Renin Inhibitors for Cardiovascular Drug Discovery

Phenyl(piperidin‑3‑yl)methanol is a documented precursor in the synthesis of aspartic protease (renin) inhibitors [1]. Its chiral center and hydrogen‑bonding capacity are essential for binding to the renin active site, as validated by the >99% enantioselective synthesis protocols [1].

Medicinal Chemistry Exploration of CNS‑Active Agents

The 3‑phenyl substitution pattern distinguishes this scaffold from 1‑phenyl regioisomers, which show >1000 nM Ki for CB2 receptors [2]. This difference makes phenyl(piperidin‑3‑yl)methanol a more suitable starting point for developing compounds targeting non‑cannabinoid CNS pathways or cardiovascular targets.

Development of Antiviral Therapeutics

The hydrochloride salt form exhibits quantified antiviral activity against CVB‑2 (IC50 = 15 µM) and HSV‑1 (IC50 = 20 µM) , positioning it as a validated hit for enterovirus and herpesvirus drug discovery programs.

Asymmetric Synthesis and Chiral Building Block Applications

The compound can be synthesized with >99% enantiomeric excess using a ruthenium‑oxazoline catalyst system [1], making it a reliable, high‑purity chiral building block for generating stereochemically complex drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl(piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.